

Technical Support Center: Re-evaluating Legacy Quina Collections

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Compound of Interest

Compound Name: QINA

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This support center provides troubleshooting guidance and standardized protocols for researchers, scientists, and archaeological professionals working with legacy collections of potential Quina artifacts. The following resources address common challenges and outline key analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What defines a "Quina" artifact?

A1: Quina artifacts are a specific type of Middle Paleolithic stone tool technology associated with Neanderthals.^[1] The defining characteristic is the "Quina retouch," a steep, scalar, or stepped retouch applied to a thick flake blank.^{[1][2]} These assemblages are often dominated by transverse scrapers and tend to have a low percentage of tools made using the Levallois technique.^{[1][3]}

Q2: Our legacy collection has poor or missing provenance data. How can we proceed?

A2: This is a common issue. Start by focusing on the artifacts themselves. A detailed technotypological analysis can help group artifacts with similar raw materials and manufacturing techniques. While you cannot reconstruct the original context, you can create robust "technogroups" for comparative analysis. Consider surface analysis for post-depositional alterations which might offer clues about whether artifacts share a common taphonomic history.^{[4][5]}

Q3: How can I distinguish true Quina retouch from other forms of steep retouch?

A3: True Quina retouch is characterized by its overlapping, invasive scars that often end in hinge or step terminations, creating a scalar pattern.^[2] It's typically found on thick blanks, often with a convex working edge and an asymmetrical cross-section.^{[2][6]} Distinguishing it from expedient or heavily resharpened tools requires a quantitative analysis of retouch angles, scar morphology, and blank dimensions (see Data Presentation section).

Q4: Some artifacts appear to be "demi-Quina." What is the difference?

A4: Demi-Quina scrapers generally have a less invasive and less steep retouch compared to classic Quina examples.^[7] Functional studies suggest that the more acute edge of demi-Quina scrapers may have been better suited for cutting softer materials, while the robust Quina edges were more often used for scraping harder materials like wood or bone.^{[7][8]}

Q5: Is it possible to conduct use-wear and residue analysis on artifacts from old collections?

A5: Yes, but with caution. Legacy artifacts may be contaminated with glues, labels, and handling residues. It is crucial to document any modern adherents before initiating a cleaning protocol. A sequential approach, starting with non-destructive microscopy before any cleaning or extraction, is recommended.^{[9][10]} Blind testing has shown that while challenging, it is possible to identify use-related residues even with potential contamination.^[9]

Troubleshooting Guide

Issue	Recommended Solution
Inconsistent Typology: Original labels use outdated or inconsistent tool classifications.	Ignore the original labels and re-classify all artifacts using a standardized typological and technological framework. Focus on measurable attributes like blank type, platform preparation, and retouch characteristics.
Mixed Assemblages: The collection contains artifacts from potentially different chronological or cultural layers that were not separated during the original excavation.	Conduct a thorough raw material analysis (visual and, if possible, geochemical). Group artifacts by raw material units. Combine this with a technological analysis to identify different chaînes opératoires (operational sequences) that may represent distinct assemblages.
Fragmented/Broken Artifacts: A significant portion of the collection consists of broken flakes and tools.	Do not discard fragments. A detailed fragment analysis can provide crucial information on reduction intensity, tool maintenance, and on-site knapping activities. Attempt to refit broken pieces to reconstruct the original reduction sequence.
Contamination from Curation: Artifacts are coated with varnish, ink, or wax from previous curation practices.	Before any analysis, document the location and type of contaminant. Consult a conservation specialist. Specific solvents may be needed, but their effects on potential organic residues must be considered. An initial use-wear analysis should focus on areas free of contamination. ^[4]
Identifying Resharpener: Difficulty in determining if a tool's shape is the result of intentional design or extensive resharpener.	Use quantitative methods to measure the intensity of reduction. Compare the extent of retouch to the overall blank size. Heavily resharpened tools, like many Quina scrapers, often show a significant reduction of the original flake blank. ^{[11][12]}

Quantitative Data Summary Tables

Summarizing artifact attributes in a clear, quantitative format is essential for re-evaluating legacy collections.

Table 1: Quina Scraper Retouch Characteristics (Example Data)

Attribute	N	Mean	Std. Dev.	Min	Max
Edge Angle (°)	85	68.5	11.2	55	92
Retouch Height (mm)	85	12.4	3.1	7.8	21.5
Blank Thickness (mm)	85	18.2	4.5	11.0	30.1
Invasiveness Index*	85	0.68	0.15	0.40	0.95

*Invasiveness Index = Retouch Height / Blank Thickness

Table 2: Raw Material Frequencies (Example Data)

Raw Material Type	N	Percentage	Cortex Present (%)
Local Flint (Type A)	124	65.3%	45%
Non-local Chert (Type B)	45	23.7%	12%
Quartzite	21	11.0%	78%
Total	190	100%	

Experimental Protocols

Protocol 1: Morpho-Technological Analysis of Potential Quina Scrapers

This protocol outlines the steps for a systematic analysis of scraper morphology and technology to ensure data consistency.

- **Artifact Selection:** Select all complete or near-complete scrapers from the assemblage.
- **Orientation:** Orient each artifact with the platform remnant at the bottom (proximal end) and the dorsal surface facing the analyst.
- **Initial Observation:** Record raw material type, color, and presence/absence of cortex and patination.
- **Metric Measurements:** Using digital calipers, measure:
 - Maximum Length (proximal-distal axis)
 - Maximum Width (perpendicular to length)
 - Maximum Thickness
- **Blank Analysis:**
 - Identify the blank type (e.g., cortical flake, simple flake).
 - Describe the platform type (e.g., plain, faceted, cortical).
 - Measure the exterior platform angle.
- **Retouch Characterization:**
 - **Location:** Describe the location of retouch (e.g., right lateral, transverse, bilateral).
 - **Morphology:** Classify the retouch type (e.g., scalar, sub-parallel).[2]
 - **Delineation:** Describe the edge shape in plan view (e.g., convex, straight, concave).
 - **Angle Measurement:** Using a goniometer, take three measurements along the primary retouched edge and calculate the average.

- Data Entry: Enter all metric and qualitative data into a standardized database for statistical analysis.

Protocol 2: Protocol for Use-Wear & Residue Analysis of Legacy Artifacts

This protocol provides a workflow for analyzing curated artifacts that may have modern contaminants.

- Initial Assessment (Pre-Cleaning):
 - Photograph each artifact extensively.
 - Under low-magnification (10-50x) with a stereomicroscope, map all visible non-lithic materials, including ink labels, glue, varnish, and any potential archaeological residues. [\[13\]](#) Note their location relative to the tool's edges.
- Initial Cleaning (Minimal Intervention):
 - Gently swab a small, non-critical area (e.g., center of the ventral face) with deionized water to test the stability of the artifact surface and any modern coatings.
 - If stable, clean a portion of the working edge using a pipette with deionized water, collecting the runoff in a sterile vial for preliminary residue analysis. [\[10\]](#)
- High-Power Microscopic Analysis:
 - Examine the cleaned edge portion using a reflected light microscope at high magnification (100x-400x). [\[14\]](#)
 - Look for characteristic use-wear polishes, striations, and edge rounding. [\[15\]](#)[\[16\]](#) Compare observations to an experimental reference collection.
 - Document findings with photomicrographs.
- Residue Extraction (if warranted):

- If promising residues are identified, extraction can be performed from uncleaned areas using an ultrasonic bath in distilled water.[10]
- Analyze extracted residues under a transmitted light microscope. Stains can be selectively applied to help identify amorphous residues.[9]
- Chemical Cleaning (for Use-Wear Confirmation):
 - To confirm that observed polishes are not from post-depositional factors, a more intensive chemical cleaning may be necessary.[4][5] This step is destructive to organic residues.
 - Submerge the artifact in a 10% solution of HCl followed by a 10% solution of NaOH, with thorough rinsing in deionized water between steps.
 - Re-examine the artifact under high-power magnification to see which traces persist. True use-wear polish should remain.

Visualizations

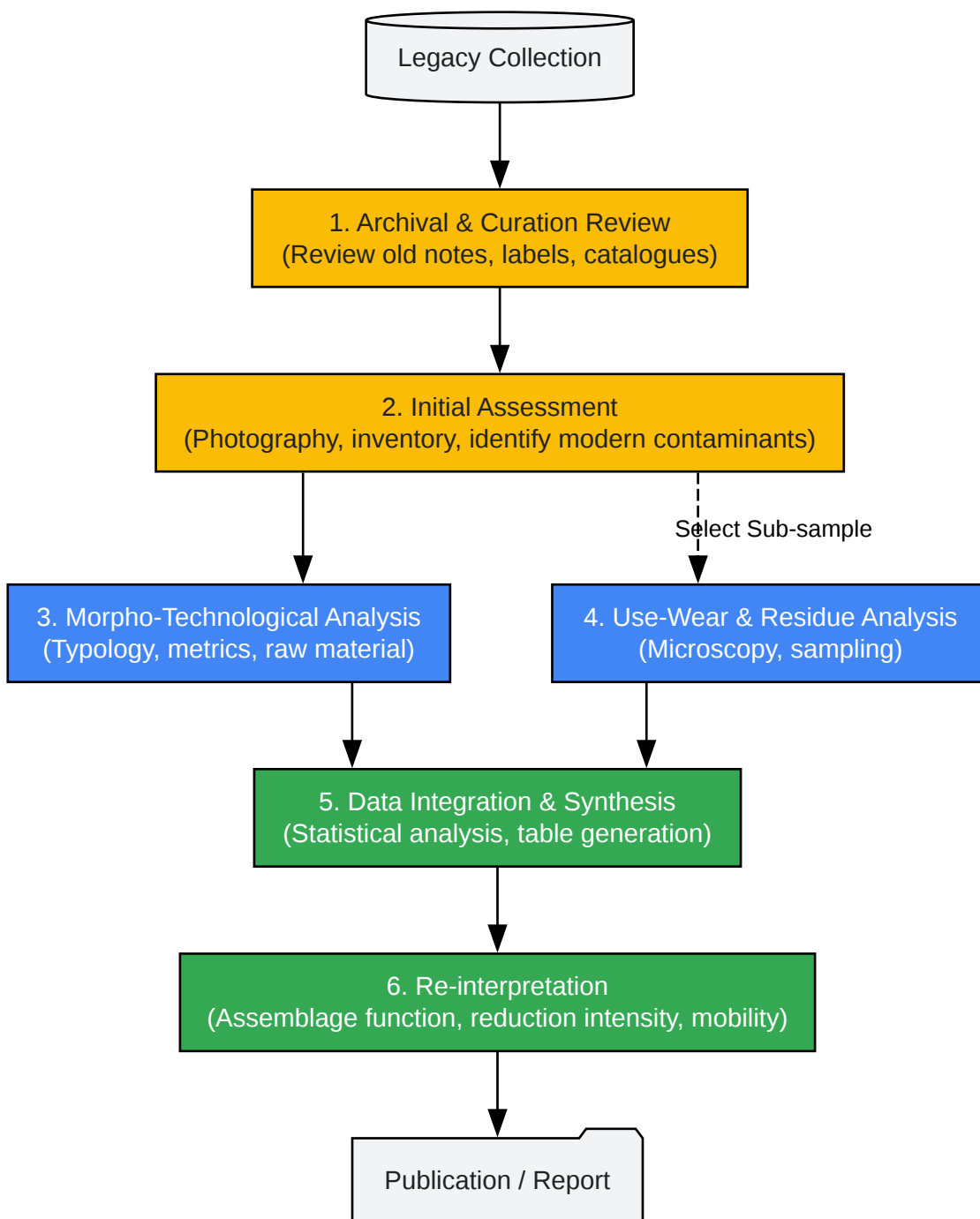


Fig. 1: General Workflow for Re-evaluating Legacy Collections

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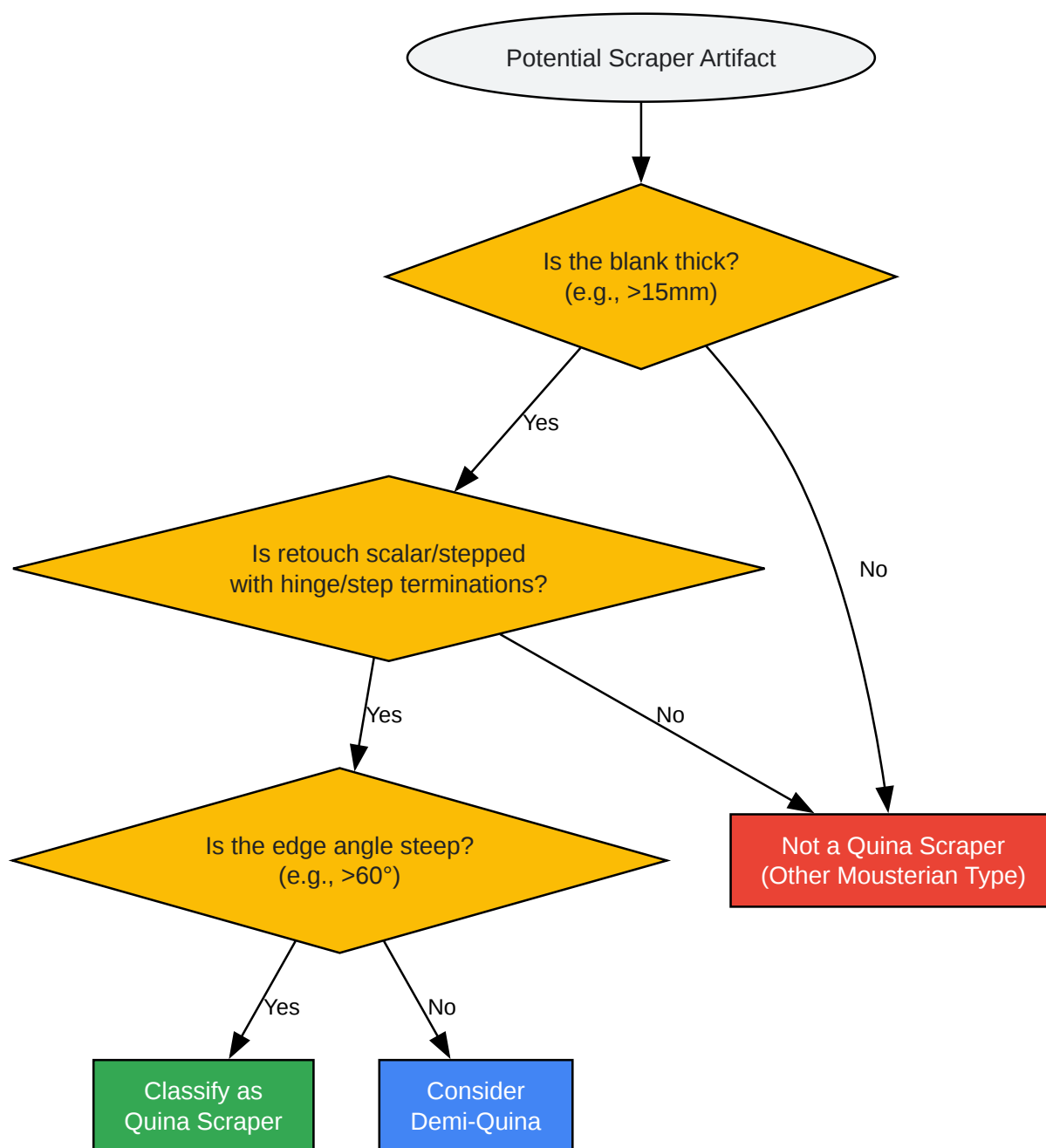


Fig. 2: Decision Tree for Quina Artifact Classification

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